IDO1 Potency: 3,5- vs. 3,4-Difluorophenyl Indole
The 2-(3,5-difluorophenyl)-1-methylindole scaffold demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 4 nM in IFNγ-stimulated HeLa cells [1]. In contrast, a structurally related indole-based IDO1 inhibitor bearing a 3,4-difluorophenyl substitution pattern (CHEMBL4471831) exhibits markedly weaker IDO1 inhibition with an IC50 of 1,190 nM in recombinant human IDO1 enzyme assays [2]. The 3,5-difluoro substitution confers approximately 300-fold greater potency compared to the 3,4-difluoro arrangement in this target context.
Reported target-engagement context; substitution pattern may strongly influence IDO1 inhibition readout.
Cross-study comparison, assay conditions differ; verify in same platform.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4 nM (IFNγ-stimulated human HeLa cells, 2 hr preincubation, 18 hr measurement) |
| Comparator Or Baseline | 3,4-difluorophenyl indole derivative (CHEMBL4471831): IC50 = 1,190 nM (recombinant human IDO1 expressed in E. coli BL21) |
| Quantified Difference | Approximately 298-fold more potent |
| Conditions | Target compound: HeLa cell-based assay with IFNγ stimulation; Comparator: recombinant enzyme assay (assay format differences noted as limitation for direct cross-study comparison) |
Why This Matters
For researchers developing IDO1-targeted probes or evaluating tumor immune evasion mechanisms, the 3,5-difluorophenyl substitution provides substantially enhanced target engagement at lower compound concentrations, reducing the risk of off-target effects from high-concentration exposures.
- [1] BindingDB BDBM50550037 (CHEMBL4755937). IDO1 inhibition data for 2-(3,5-difluorophenyl)-1-methylindole scaffold. IC50 = 4 nM in IFNγ-stimulated HeLa cells. View Source
- [2] BindingDB BDBM50514032 (CHEMBL4471831). IDO1 inhibition data for 3,4-difluorophenyl indole derivative. IC50 = 1,190 nM in recombinant human IDO1. View Source
